molecular formula C17H27N3S B2986468 4-benzyl-N-pentylpiperazine-1-carbothioamide CAS No. 1024147-46-3

4-benzyl-N-pentylpiperazine-1-carbothioamide

Cat. No. B2986468
CAS RN: 1024147-46-3
M. Wt: 305.48
InChI Key: IAMSEQREOUOYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-pentylpiperazine-1-carbothioamide, also known as 4-benzyl-NPP-1-CTA, is an important chemical compound with a wide range of applications in scientific research. It is a synthetic compound composed of a benzyl group, a pentyl group, piperazine and a carbothioamide group. This compound has been widely used in laboratory experiments due to its unique properties and wide range of potential applications.

Scientific Research Applications

Antimicrobial Activity

4-benzyl-N-pentylpiperazine-1-carbothioamide has been studied for its potential in combating microbial infections. Research indicates that compounds with piperazine structures can exhibit significant antibacterial and antifungal activities . These compounds can be used to develop new antimicrobial agents that may be effective against resistant strains of bacteria and fungi.

Drug Delivery Systems

In the realm of nanomedicine, this compound could be utilized to create nanoparticles that serve as drug carriers. These nanoparticles can enhance the delivery of drugs to specific sites in the body, potentially increasing the efficacy of treatments for diseases like cancer . The compound’s structure may allow it to be functionalized for targeted delivery, reducing side effects and improving patient outcomes.

Nanotechnology Applications

The unique properties of 4-benzyl-N-pentylpiperazine-1-carbothioamide may be harnessed in nanotechnology for creating metal oxide nanoparticles with applications in gas sensors, catalysis, and energy conversion . These nanoparticles could be used in environmental monitoring and improving the efficiency of chemical reactions.

Industrial Uses

While direct references to industrial uses of 4-benzyl-N-pentylpiperazine-1-carbothioamide are not readily available, related compounds like 4-Benzylpiperidine have been used in scientific studies as monoamine releasing agents and have potential applications in pharmaceuticals and as research chemicals .

Mechanism of Action

The mechanism of action of 4-benzyl-N-pentylpiperazine-1-carbothioamide is not specified in the search results. The mechanism of action usually refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

The safety and hazards associated with 4-benzyl-N-pentylpiperazine-1-carbothioamide are not specified in the search results. It’s important to note that this compound is intended for research use only and is not suitable for human or veterinary use.

Future Directions

While specific future directions for 4-benzyl-N-pentylpiperazine-1-carbothioamide are not mentioned in the search results, the development of new therapeutic agents with different mechanisms of action is a pressing need in the field of medicinal chemistry . This compound, along with others, could potentially be explored for such purposes.

properties

IUPAC Name

4-benzyl-N-pentylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3S/c1-2-3-7-10-18-17(21)20-13-11-19(12-14-20)15-16-8-5-4-6-9-16/h4-6,8-9H,2-3,7,10-15H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMSEQREOUOYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=S)N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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